molecular formula C16H14N4O6 B11940188 n,n'-Bis(5-nitrosalicylidene)ethylenediamine CAS No. 6337-28-6

n,n'-Bis(5-nitrosalicylidene)ethylenediamine

Cat. No.: B11940188
CAS No.: 6337-28-6
M. Wt: 358.31 g/mol
InChI Key: YLTXOGYEOSBKDA-UHFFFAOYSA-N
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Description

2-{(E)-[((E)-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}ethyl)imino]methyl}-4-nitrophenol is a complex organic compound characterized by its unique structure, which includes multiple nitro and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[((E)-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}ethyl)imino]methyl}-4-nitrophenol typically involves a multi-step process. The initial step often includes the condensation of 2-hydroxy-5-nitrobenzaldehyde with an appropriate amine to form a Schiff base. This is followed by further reactions to introduce additional nitro and hydroxyl groups under controlled conditions. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[((E)-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}ethyl)imino]methyl}-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction may produce amino derivatives.

Scientific Research Applications

2-{(E)-[((E)-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}ethyl)imino]methyl}-4-nitrophenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-{(E)-[((E)-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}ethyl)imino]methyl}-4-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Similar in structure but lacks the imino and Schiff base functionalities.

    2,5-Dinitrophenol: Another similar compound with different substitution patterns on the aromatic ring.

Uniqueness

What sets 2-{(E)-[((E)-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}ethyl)imino]methyl}-4-nitrophenol apart is its unique combination of nitro, hydroxyl, and imino groups, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

6337-28-6

Molecular Formula

C16H14N4O6

Molecular Weight

358.31 g/mol

IUPAC Name

2-[2-[(2-hydroxy-5-nitrophenyl)methylideneamino]ethyliminomethyl]-4-nitrophenol

InChI

InChI=1S/C16H14N4O6/c21-15-3-1-13(19(23)24)7-11(15)9-17-5-6-18-10-12-8-14(20(25)26)2-4-16(12)22/h1-4,7-10,21-22H,5-6H2

InChI Key

YLTXOGYEOSBKDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NCCN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O

Origin of Product

United States

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